2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid
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Overview
Description
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid typically involves the condensation of furan-2-carbaldehyde with 2-aminobenzenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The furan ring and imine linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid.
2-Aminobenzenesulfonic acid: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A product of the oxidation of the furan ring.
Uniqueness
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid is unique due to its combination of a furan ring, imine linkage, and sulfonic acid group.
Properties
CAS No. |
88847-01-2 |
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Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[[2-(furan-2-yl)-2-oxoethylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C12H9NO5S/c14-10(11-5-3-7-18-11)8-13-9-4-1-2-6-12(9)19(15,16)17/h1-8H,(H,15,16,17) |
InChI Key |
SANAKNSLYMKZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC(=O)C2=CC=CO2)S(=O)(=O)O |
Origin of Product |
United States |
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